chemical structure of Parylene D polymer
chemical structure of Parylene D polymer
An In-depth Technical Guide to the Chemical Structure of Parylene D Polymer
This technical guide provides a comprehensive overview of the chemical structure, properties, and polymerization process of Parylene D, a member of the Parylene family of conformal coatings. This document is intended for researchers, scientists, and drug development professionals who utilize or are exploring the use of Parylene coatings in their applications.
Chemical Structure of Parylene D
Parylene D is a chlorinated derivative of Parylene N.[1][2] The backbone of the polymer consists of para-benzenediyl rings (-C₆H₄-) connected by 1,2-ethanediyl bridges (-CH₂-CH₂-).[1] In the case of Parylene D, two hydrogen atoms on the aromatic ring are substituted with chlorine atoms.[3][4][5] This chlorination significantly influences the polymer's thermal stability and barrier properties.[6][7][8]
The empirical formula of the Parylene D repeating unit is C₈H₆Cl₂. The monomer is a reactive diradical, dichloro-para-xylylene, which is generated in situ during the deposition process.
The Gorham Polymerization Process
Parylene coatings are applied using a unique chemical vapor deposition (CVD) process, commonly known as the Gorham process, named after its developer, William F. Gorham.[1][3] This process is conducted under vacuum and involves three key stages: vaporization, pyrolysis, and deposition.[4][9][10][11] A significant advantage of this method is that the polymerization occurs without the need for solvents, catalysts, or plasticizers, resulting in a pure and highly conformal coating.[1][3]
Experimental Protocol: Chemical Vapor Deposition of Parylene D
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Vaporization: The process begins with the solid precursor, a stable crystalline dimer named di-dichloro-para-xylylene. This powdered dimer is placed in a vaporizer and heated to approximately 150°C under vacuum.[8][9] At this temperature, the dimer sublimes, transitioning directly from a solid to a gaseous state.[9]
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Pyrolysis: The gaseous dimer then flows into a pyrolysis chamber, where it is subjected to a much higher temperature, typically around 650-680°C.[8][9] This intense heat cleaves the dimer at the methylene-methylene bonds, breaking it down into two reactive monomer molecules of dichloro-para-xylylene.[4][10]
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Deposition and Polymerization: The reactive monomer gas then enters the room-temperature deposition chamber containing the substrate to be coated.[9] Upon contact with the cooler surfaces, the monomers adsorb and spontaneously polymerize, forming long, linear polymer chains.[2][4] This process occurs at a molecular level, ensuring a uniform and pinhole-free coating that conforms precisely to the substrate's topography, even in deep crevices and sharp corners.[12][13] The deposition chamber is maintained at ambient temperature, which is crucial for coating temperature-sensitive substrates.[2][9] Any unreacted monomer is drawn out of the chamber and collected in a cold trap.[9]
The thickness of the resulting Parylene D film is controlled by the amount of dimer initially placed in the vaporizer.[3]
Properties of Parylene D
Parylene D exhibits a unique combination of physical, mechanical, electrical, and barrier properties. Its primary distinction from other Parylene variants is its enhanced thermal stability.[5][6] The following tables summarize the key quantitative data for Parylene D, with comparative values for Parylene N and C for context.
Table 1: Physical and Mechanical Properties
| Property | Parylene N | Parylene C | Parylene D |
| Tensile Strength (psi) | 6,500 | 10,000 | 11,000 |
| Yield Strength (psi) | 6,300 | 8,000 | 9,000 |
Data sourced from[13]
Table 2: Thermal Properties
| Property | Parylene N | Parylene C | Parylene D |
| Melting Point (°C) | 420 | 290 | 380 |
| Continuous Service Temperature (°C) | 60 | 80 | 100 |
| Short-Term Service Temperature (°C) | 80 | 100 | 120 |
Data sourced from[14]
Table 3: Electrical Properties
| Property | Parylene N | Parylene C | Parylene D |
| Dielectric Strength (V/mil @ 1 mil) | 7,000 | 5,600 | 5,500 |
| Dielectric Constant (at 1 MHz) | 2.65 | 2.95 | 2.82 |
| Dissipation Factor (at 1 MHz) | 0.0006 | 0.013 | 0.003 |
Note: Specific ASTM methods are followed for these measurements as indicated in source documents.
Visualization of the Polymerization Pathway
The following diagram illustrates the transformation of the Parylene D dimer into the final polymer structure.
References
- 1. Parylene - Wikipedia [en.wikipedia.org]
- 2. paryleneengineering.com [paryleneengineering.com]
- 3. vsiparylene.com [vsiparylene.com]
- 4. physics.rutgers.edu [physics.rutgers.edu]
- 5. Different Types of Parylene | Specialty Coating Systems [scscoatings.com]
- 6. Parylene Properties | Specialty Coating Systems [scscoatings.com]
- 7. youtube.com [youtube.com]
- 8. paryleneengineering.com [paryleneengineering.com]
- 9. advancedcoating.com [advancedcoating.com]
- 10. Parylene Process: 5 Keys to Success | Specialty Coating Systems [scscoatings.com]
- 11. Parylene Factory, Parylene C, Parylene D Factory, Conformal Coating Powder [hnsolarchem.com]
- 12. paryleneengineering.com [paryleneengineering.com]
- 13. vp-sci.com [vp-sci.com]
- 14. A Guide to Parylene Service Temperatures | Specialty Coating Systems [scscoatings.com]
